Tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protective group and a 3-fluoro-4-nitrophenyl substituent. Its synthesis involves a cost-effective amination reaction of 4-iodo-2-methyl-6-nitroaniline using CuI as a catalyst, ethylene glycol as a ligand, and potassium phosphate as a base, achieving a 52% yield under mild conditions . The presence of electron-withdrawing nitro and fluoro groups on the phenyl ring enhances its reactivity in subsequent functionalization steps, making it valuable in medicinal chemistry workflows.
Properties
IUPAC Name |
tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)11-4-5-13(19(21)22)12(16)10-11/h4-5,10H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSXRBLLJMNXPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-fluoro-4-nitrobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol.
Hydrolysis: Acidic or basic conditions, water or aqueous solutions.
Major Products Formed
Reduction: Formation of tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylic acid.
Scientific Research Applications
Chemical Reactions
This compound can undergo various chemical transformations:
- Oxidation : Reduction of the nitro group to an amino group.
- Substitution : Replacement of the fluoro group with other nucleophiles.
- Hydrolysis : Conversion of the ester to the corresponding carboxylic acid.
These reactions are pivotal for synthesizing analogs that may exhibit different pharmacological properties.
Medicinal Chemistry
Tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate has demonstrated potential in drug development due to its interaction with neurotransmitter systems, particularly serotonin receptors (5-HT). Preliminary studies indicate that modifications to its structure can significantly influence receptor selectivity and potency, making it a candidate for developing new therapeutic agents targeting mental health disorders.
Biological Studies
Research involving this compound has focused on its binding affinity to various biological targets. For instance:
- Receptor Interaction Studies : Investigations have shown that alterations in the piperazine structure can modulate binding affinities, enhancing therapeutic profiles for related compounds.
Industrial Applications
In industrial settings, this compound serves as an intermediate for synthesizing specialty chemicals and pharmaceuticals. Its unique chemical properties allow for the development of various derivatives that can be tailored for specific applications in drug formulation.
Case Study 1: Interaction with Serotonin Receptors
A study published in Journal of Medicinal Chemistry explored the interaction of this compound with serotonin receptors. The findings indicated that specific modifications led to increased binding affinity, suggesting potential as a treatment for anxiety disorders.
Case Study 2: Synthesis Optimization for Pharmaceutical Applications
Research documented in Synthetic Communications detailed an optimized synthesis route for producing this compound at scale. The study highlighted adjustments in reaction conditions that improved yield from initial trials, demonstrating its viability for industrial production.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The fluoro-nitrophenyl group may interact with enzymes or receptors, leading to changes in their activity. The piperazine ring can also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Key Observations :
- Electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl) dominate in these compounds, enhancing reactivity for nucleophilic substitutions or coupling reactions.
- Bulkier substituents (e.g., phenylpyridinyl in ) increase molecular weight and may influence pharmacokinetic properties like solubility.
- The 3-fluoro-4-nitro group in the target compound provides a balance of reactivity and stability, favoring its use as a synthetic intermediate .
Key Observations :
- Transition-metal catalysis (Pd, Cu) is common for constructing aryl-piperazine bonds, but the target compound’s synthesis avoids expensive metals, favoring CuI for cost efficiency .
- Stille coupling () and reductive amination () highlight the diversity of strategies for introducing complex substituents.
Biological Activity
Tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate is a piperazine derivative notable for its complex structure and potential biological activities. With a molecular formula of and a molecular weight of 325.34 g/mol, this compound features a tert-butyl group, a piperazine ring, and a 3-fluoro-4-nitrophenyl substituent, which contribute to its unique pharmacological properties and applications in medicinal chemistry.
Chemical Structure
The chemical structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-fluoro-4-nitrobenzene in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction conditions are optimized for yield and purity by adjusting temperature, reaction time, and reagent concentrations.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluoro-nitrophenyl group may engage with enzymes or receptors, influencing their activity. The piperazine ring enhances the compound's binding affinity and specificity towards biological targets.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:
- Antibacterial Activity : Some derivatives have shown promising antibacterial effects, comparable to standard antibiotics like ciprofloxacin. For instance, related compounds demonstrated IC50 values indicating effective bacterial inhibition .
- Antitumor Activity : The presence of electron-withdrawing groups (like nitro) on the aromatic ring has been linked to enhanced cytotoxicity against cancer cell lines. Studies have shown that modifications in the structure can lead to significant antiproliferative effects .
Antibacterial Activity
In a comparative study, several piperazine derivatives were synthesized and tested for antibacterial properties. The most active compounds exhibited IC50 values ranging from 5 to 10 µM against various bacterial strains, indicating their potential as new antibiotic candidates .
Antitumor Activity
A study focused on the structural activity relationship (SAR) of piperazine derivatives found that compounds with similar frameworks to this compound displayed significant cytotoxicity against human cancer cell lines (e.g., MCF-7). The presence of specific substituents was crucial for enhancing their anticancer properties .
Comparative Biological Activity Table
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate?
The compound is typically synthesized via Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce the aryl group to the piperazine ring. For example, tert-butyl piperazine-1-carboxylate derivatives are often functionalized using aryl halides (e.g., 3-fluoro-4-nitrophenylboronic acid) in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) under reflux in solvents like 1,4-dioxane or THF . Purification commonly involves silica gel chromatography or recrystallization .
Q. How is the purity and structure of this compound validated in synthetic workflows?
High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are critical for structural confirmation. For instance, ¹⁹F NMR can verify the presence of the fluorine substituent, while LCMS tracks reaction progress. X-ray crystallography may resolve stereochemical ambiguities in intermediates .
Q. What solvents and reaction conditions are optimal for nucleophilic substitutions on the piperazine ring?
Anhydrous DMF or THF with NaH as a base at 0–25°C are effective for alkylation or acylation. For example, introducing a carbonyl group via amidation requires EDCI/HOAt in DMF . Polar aprotic solvents enhance reactivity while minimizing side reactions like hydrolysis .
Advanced Research Questions
Q. How can researchers address low yields in aryl coupling reactions involving nitro and fluoro substituents?
Steric hindrance and electron-withdrawing effects from nitro/fluoro groups can reduce coupling efficiency. Optimizing catalyst systems (e.g., PdCl₂(dppf) with SPhos ligands) and increasing reaction temperatures (80–100°C) improve yields . Microwave-assisted synthesis may accelerate reaction kinetics .
Q. What analytical strategies resolve contradictions in spectroscopic data for structural analogs?
Discrepancies between expected and observed NMR shifts often arise from conformational flexibility or paramagnetic impurities. 2D NMR (COSY, NOESY) clarifies coupling patterns, while DFT calculations predict electronic environments. Conflicting HRMS signals may require isotopic labeling or tandem MS/MS fragmentation .
Q. How can the tert-butyl carbamate group be selectively deprotected without affecting nitro or fluoro substituents?
Trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v, 0–4°C) selectively cleaves the Boc group within 2–4 hours. The nitro group remains stable under these conditions, while fluorine substituents are unaffected due to their strong C-F bonds .
Q. What methodologies enable late-stage functionalization of the piperazine core for SAR studies?
Reductive amination (e.g., NaBH(OAc)₃ with aldehydes) or Mitsunobu reactions (e.g., DIAD/PPh₃ with alcohols) introduce diverse substituents. For example, attaching a pyridinyl group via Suzuki coupling enhances binding affinity in kinase inhibitors .
Key Applications in Research
- Drug Discovery : Intermediate in Bruton’s tyrosine kinase (BTK) inhibitors (e.g., tert-butyl sulfonyl-piperazine derivatives) .
- Enzyme Inhibition : Precursor for phosphoglycerate dehydrogenase (PHGDH) inhibitors via thiourea functionalization .
- PROTAC Development : Used in synthesizing lysosome-targeting chimeras (LYTACs) for protein degradation .
Notes
- All methodologies are derived from peer-reviewed synthesis protocols and crystallographic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
